2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position.
Preparation Methods
The synthesis of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts The reaction proceeds efficiently to yield the desired product in good yields
Chemical Reactions Analysis
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group and the pyrazolo[1,5-a]pyrimidine core. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and receptor modulation, making it a valuable tool for studying biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as c-AMP phosphodiesterase, and as a modulator of receptors, including tyrosine kinase receptors . These interactions lead to various biological effects, including the regulation of cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
Dorsomorphin: A pyrazolo[1,5-a]pyrimidine derivative known for its bone morphogenetic protein receptor inhibition.
Hantzsch 1,4-dihydropyridine calcium channel blockers: Compounds with similar structural features and biological activities.
Pyrazolo[5,1-b]quinazolines: Compounds that act as KATP channel openers and share structural similarities with the target compound
Properties
IUPAC Name |
2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(9-5-3-2-4-6-9)12-15-7-10(14(19)20)13(18)17(12)16-8/h2-7,16H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCKPOYFEFIAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137779 |
Source
|
Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-29-9 |
Source
|
Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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